molecular formula C30H33NO6S B13823122 octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate

octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate

Cat. No.: B13823122
M. Wt: 535.7 g/mol
InChI Key: XOIHEMQFVXVZOZ-UHFFFAOYSA-N
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Description

Octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of octyl, beta-hydroxy, and phenylalaninate groups, along with a sulfonylated fluorenone moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of L-phenylalanine with 9-oxo-9H-fluoren-2-yl sulfonyl chloride under basic conditions to form the sulfonylated phenylalanine derivative. This intermediate is then esterified with octanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate can undergo several types of chemical reactions, including:

    Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluorenone moiety can be reduced to a fluorenol derivative using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fluorenol derivative.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylated fluorenone moiety can act as a pharmacophore, binding to active sites of enzymes and modulating their activity. Additionally, the beta-hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate stands out due to its longer alkyl chain (octyl group), which can influence its solubility, hydrophobicity, and overall bioavailability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and material science .

Properties

Molecular Formula

C30H33NO6S

Molecular Weight

535.7 g/mol

IUPAC Name

octyl 3-hydroxy-2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C30H33NO6S/c1-2-3-4-5-6-12-19-37-30(34)27(28(32)21-13-8-7-9-14-21)31-38(35,36)22-17-18-24-23-15-10-11-16-25(23)29(33)26(24)20-22/h7-11,13-18,20,27-28,31-32H,2-6,12,19H2,1H3

InChI Key

XOIHEMQFVXVZOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C(C1=CC=CC=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O

Origin of Product

United States

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